molecular formula C16H16FNO3 B11481586 2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide

2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide

Cat. No.: B11481586
M. Wt: 289.30 g/mol
InChI Key: FOBQMZGKCPTESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide is a chemical compound known for its applications in various scientific fields It is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in gastrointestinal disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. It acts as an agonist at 5-HT4 serotonin receptors, which are involved in regulating gastrointestinal motility. By stimulating these receptors, the compound enhances gastric emptying and intestinal transit . Additionally, it may exhibit anti-inflammatory effects and promote neurogenesis in the gastrointestinal tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of ethoxy, fluorophenyl, and methoxybenzamide groups allows for selective receptor interactions and potential therapeutic benefits .

Properties

Molecular Formula

C16H16FNO3

Molecular Weight

289.30 g/mol

IUPAC Name

2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H16FNO3/c1-3-21-15-13(5-4-6-14(15)20-2)16(19)18-12-9-7-11(17)8-10-12/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

FOBQMZGKCPTESW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.